molecular formula C15H19N5 B6982277 2,6-dicyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine

2,6-dicyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B6982277
M. Wt: 269.34 g/mol
InChI Key: BPQAVHZIBNQWBN-UHFFFAOYSA-N
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Description

2,6-Dicyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine: is a complex organic compound featuring a pyrimidin-4-amine core with dicyclopropyl and N-[(1-methylimidazol-2-yl)methyl] substituents

Properties

IUPAC Name

2,6-dicyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-20-7-6-16-14(20)9-17-13-8-12(10-2-3-10)18-15(19-13)11-4-5-11/h6-8,10-11H,2-5,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQAVHZIBNQWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2=NC(=NC(=C2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dicyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common approach is to react 1-methylimidazole-2-carbaldehyde with 2,6-dicyclopropylamine under acidic conditions to form an intermediate imine, which is then cyclized to form the pyrimidin-4-amine core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyrimidin-4-amine core can be oxidized to form pyrimidin-4-one derivatives.

  • Reduction: : Reduction reactions can be performed on the imidazole ring or the pyrimidin-4-amine core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed

  • Oxidation: : Pyrimidin-4-one derivatives.

  • Reduction: : Reduced imidazole derivatives or pyrimidin-4-amine derivatives.

  • Substitution: : Various substituted pyrimidin-4-amine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may be useful in studying biological systems and interactions.

  • Industry: : Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,6-dicyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

2,6-Dicyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine: can be compared to other similar compounds, such as:

  • 2,6-Dicyclopropylpyrimidin-4-amine: : Lacks the imidazole substituent.

  • N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine: : Lacks the dicyclopropyl substituents.

  • 2,6-Dicyclopropyl-N-[(2-methylimidazol-1-yl)methyl]pyrimidin-4-amine: : Similar structure but with a different position of the methyl group on the imidazole ring.

These comparisons highlight the uniqueness of This compound

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